The synthesis of 2-(7-Methoxy-1-naphthyl)ethanol can be approached through several methods, primarily involving the reaction of 7-methoxy-1-naphthyl derivatives. One notable method involves the use of 7-methoxy-1-tetralone as a starting material. The synthesis typically follows these steps:
The molecular structure of 2-(7-Methoxy-1-naphthyl)ethanol features a naphthalene ring system substituted with a methoxy group at the seventh position and an ethanol moiety at the second position. Key structural characteristics include:
COc1ccc2cc(ccc2c1)C(C)O
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3
The methoxy group enhances the lipophilicity of the molecule, potentially influencing its biological activity .
2-(7-Methoxy-1-naphthyl)ethanol can participate in various chemical reactions typical for alcohols and aromatic compounds:
Key physical and chemical properties of 2-(7-Methoxy-1-naphthyl)ethanol include:
These properties suggest that it may be suitable for various applications in organic synthesis and medicinal chemistry .
2-(7-Methoxy-1-naphthyl)ethanol has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: